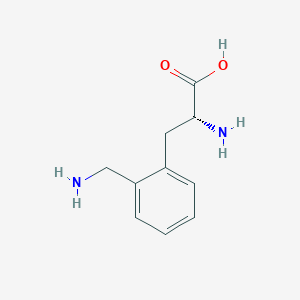

(R)-2-Amino-3-(2-(Aminomethyl)phenyl)propansäure

Übersicht

Beschreibung

(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a phenyl ring with an aminomethyl substituent

Wissenschaftliche Forschungsanwendungen

(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in biological processes and as a precursor to biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

The primary target of ®-2-Amino-3-(2-(aminomethyl)phenyl)propanoic acid, also known as D-2-AMINOMETHYLPHENYLALANINE, is Carboxypeptidase B . Carboxypeptidase B is an enzyme that is involved in the hydrolysis of the C-terminal amino acid residues in peptides and proteins .

Mode of Action

It is known to interact with its target, carboxypeptidase b . The interaction between the compound and its target could lead to changes in the function of the enzyme, potentially affecting the hydrolysis of peptides and proteins .

Result of Action

Given its target, it is likely to affect the function of Carboxypeptidase B, which could potentially lead to changes in the digestion and absorption of proteins .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the pH of the environment could potentially affect the stability of the compound . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid can be achieved through several synthetic routes. One common method involves the use of starting materials such as benzylidene acetones and ammonium thiocyanates. The synthesis typically involves multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid include:

- 2-aminopyrimidine derivatives

- 2-methoxyphenyl isocyanate

- Piperidine derivatives

Uniqueness

What sets (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid apart from these similar compounds is its unique structure, which combines an amino acid backbone with a phenyl ring and an aminomethyl substituent. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Biologische Aktivität

(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid, a chiral amino acid derivative, is characterized by its unique molecular structure, which includes an amino group, a carboxylic acid, and a phenyl group with an aminomethyl substituent. Its molecular formula is C₁₁H₁₄N₂O₂. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry.

Biological Activity Overview

The compound exhibits notable biological activities, particularly in the context of neurotransmitter systems and neuropharmacology. Its structural features enable it to interact with various biological targets, influencing processes such as synaptic transmission and potentially offering neuroprotective effects.

The primary target of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid is Carboxypeptidase B , an enzyme involved in protein digestion. The interaction with this enzyme may alter protein absorption and metabolism within biological systems.

Research Findings

Several studies have explored the biological implications of this compound:

- Neuroprotective Effects : Research indicates that compounds structurally similar to (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid can exhibit neuroprotective properties, suggesting that this compound may have therapeutic potential in neurodegenerative diseases.

- Synaptic Transmission : The compound's influence on synaptic transmission has been noted, indicating its potential role as a modulator in neurotransmitter release.

- Synthetic Applications : As a building block in organic synthesis, this amino acid derivative is used to create more complex molecules for pharmaceutical applications.

Comparative Analysis with Similar Compounds

The following table compares (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Phenylalanine | Aromatic side chain | Precursor for neurotransmitters |

| 3-Aminophenylalanine | Amino group on the aromatic ring | Potential neuroactive properties |

| 4-Aminobutyric Acid | Shorter carbon chain, no aromatic ring | GABA analog; inhibitory neurotransmitter |

| 5-Hydroxytryptophan | Indole structure; serotonin precursor | Mood regulation; antidepressant effects |

| (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid | Chiral configuration with dual functional groups | Unique neuropharmacological properties |

This table highlights the unique features of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid that may confer distinct biological activities not observed in other compounds.

Case Studies

A study focusing on the synthesis and application of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid demonstrated its effectiveness as a precursor for bioactive molecules. The research illustrated its role in enhancing neurotransmitter release in neuronal cultures, supporting its potential application in treating mood disorders .

Another investigation into the pharmacological properties of similar amino acids revealed that modifications to the amino acid structure can significantly alter their biological activity. This emphasizes the importance of structural specificity in developing therapeutic agents based on (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid .

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAKEAJYLGZEEA-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428044 | |

| Record name | (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217601-79-0 | |

| Record name | (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.